2,7-Bis(bromomethyl)pyrene
Overview
Description
2,7-Bis(bromomethyl)pyrene is a derivative of pyrene, an aromatic hydrocarbon known for its unique photophysical and electronic properties. This compound is characterized by the presence of bromomethyl groups at the 2 and 7 positions of the pyrene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(bromomethyl)pyrene typically involves the bromination of pyrene. One common method includes the use of a bromine solution in carbon tetrachloride, where pyrene is dissolved and stirred until the reaction is complete . Another approach involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator to achieve selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,7-Bis(bromomethyl)pyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form pyrene derivatives with reduced bromine content using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under inert atmosphere.
Major Products:
Substitution: Azidomethylpyrene, cyanomethylpyrene, thiomethylpyrene.
Oxidation: Pyrene-2,7-dicarboxylic acid.
Reduction: Pyrene-2,7-dimethyl.
Scientific Research Applications
2,7-Bis(bromomethyl)pyrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Bis(bromomethyl)pyrene is primarily based on its ability to undergo electrophilic aromatic substitution reactionsThis reactivity is exploited in the synthesis of complex organic molecules and materials .
Comparison with Similar Compounds
2-Bromopyrene: Similar in structure but with only one bromine atom, leading to different reactivity and applications.
1,3,6,8-Tetrabromopyrene: Contains four bromine atoms, resulting in higher reactivity and different functionalization patterns.
2,7-Dibromopyrene: Similar to 2,7-Bis(bromomethyl)pyrene but with bromine atoms directly attached to the pyrene ring instead of bromomethyl groups.
Uniqueness: this compound is unique due to the presence of bromomethyl groups, which provide a versatile platform for further functionalization. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific electronic and photophysical properties .
Properties
IUPAC Name |
2,7-bis(bromomethyl)pyrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-9-11-5-13-1-2-14-6-12(10-20)8-16-4-3-15(7-11)17(13)18(14)16/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZLGNWAJDLDBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)CBr)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500795 | |
Record name | 2,7-Bis(bromomethyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63996-39-4 | |
Record name | 2,7-Bis(bromomethyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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